molecular formula C70H80N8O12 B12421460 3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid

3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid

Cat. No.: B12421460
M. Wt: 1225.4 g/mol
InChI Key: MGLHMTHAXQYQRE-UHFFFAOYSA-N
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Description

The compound 3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid; 3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is a derivative of porphyrin, a class of organic compounds that play a crucial role in various biological systems. Porphyrins are known for their ability to form complexes with metal ions, which is essential in biological processes such as oxygen transport and photosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the modification of the porphyrin ring system. The process typically starts with the preparation of the porphyrin core, followed by the introduction of functional groups at specific positions on the ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as chromatography and crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and methoxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The functional groups on the porphyrin ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.

    Biology: Studied for its role in mimicking natural porphyrins in biological systems.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of sensors and catalysts due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of this compound involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological effects. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Protoporphyrin IX: A naturally occurring porphyrin that plays a role in heme synthesis.

    Chlorophyll: A porphyrin derivative involved in photosynthesis.

    Hematoporphyrin: Used in photodynamic therapy for cancer treatment.

Uniqueness

This compound is unique due to its specific functional groups and their positions on the porphyrin ring. These modifications can enhance its ability to form stable complexes with metal ions and improve its solubility and reactivity compared to other porphyrin derivatives.

Properties

Molecular Formula

C70H80N8O12

Molecular Weight

1225.4 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/2C35H40N4O6/c1-16-22(8-10-32(41)42)28-15-29-23(9-11-33(43)44)17(2)25(37-29)13-30-34(20(5)40)18(3)27(38-30)14-31-35(21(6)45-7)19(4)26(39-31)12-24(16)36-28;1-16-22(8-10-32(41)42)28-15-29-23(9-11-33(43)44)17(2)25(37-29)13-31-35(21(6)45-7)19(4)27(39-31)14-30-34(20(5)40)18(3)26(38-30)12-24(16)36-28/h2*12-15,20-21,37-38,40H,8-11H2,1-7H3,(H,41,42)(H,43,44)

InChI Key

MGLHMTHAXQYQRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4C)C(C)OC)C(=C3CCC(=O)O)C)CCC(=O)O.CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C(C)OC)C)C(C)O)C)C(=C3CCC(=O)O)C)CCC(=O)O

Origin of Product

United States

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